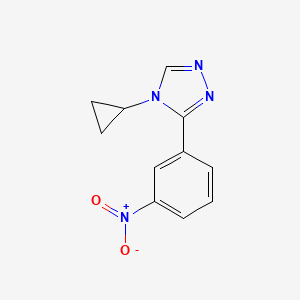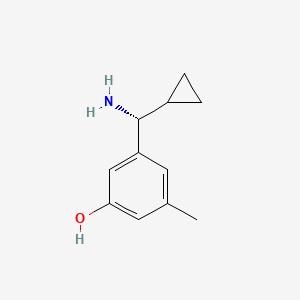
(R)-3-(Amino(cyclopropyl)methyl)-5-methylphenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
®-3-(Amino(cyclopropyl)methyl)-5-methylphenol is a chemical compound characterized by the presence of an amino group attached to a cyclopropylmethyl moiety, which is further connected to a phenol ring with a methyl substituent
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ®-3-(Amino(cyclopropyl)methyl)-5-methylphenol typically involves the following steps:
Formation of the Cyclopropylmethyl Moiety: This can be achieved through the cyclopropanation of an appropriate alkene using reagents such as diazomethane or Simmons-Smith reagent.
Introduction of the Amino Group: The amino group can be introduced via reductive amination of the cyclopropylmethyl intermediate using ammonia or an amine source in the presence of a reducing agent like sodium cyanoborohydride.
Attachment to the Phenol Ring: The final step involves coupling the cyclopropylmethylamine with a phenol derivative, which can be facilitated by using coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).
Industrial Production Methods
In an industrial setting, the production of ®-3-(Amino(cyclopropyl)methyl)-5-methylphenol may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors for better control over reaction parameters and the implementation of purification techniques such as crystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
®-3-(Amino(cyclopropyl)methyl)-5-methylphenol can undergo various types of chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The amino group can be reduced to form secondary or tertiary amines using reducing agents such as lithium aluminum hydride.
Substitution: The phenol group can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine in acetic acid.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of halogenated phenols.
Aplicaciones Científicas De Investigación
®-3-(Amino(cyclopropyl)methyl)-5-methylphenol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of ®-3-(Amino(cyclopropyl)methyl)-5-methylphenol involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds or ionic interactions with active sites, while the phenol group can participate in π-π stacking or hydrophobic interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- 3-[®-Amino(cyclopropyl)methyl]-5-chlorobenzonitrile
- 5-[®-Amino(cyclopropyl)methyl]-2-methoxybenzonitrile
- 3-[®-Amino(cyclopropyl)methyl]-5-bromophenol
Uniqueness
®-3-(Amino(cyclopropyl)methyl)-5-methylphenol is unique due to the presence of both an amino group and a cyclopropylmethyl moiety attached to a phenol ring. This combination of functional groups imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications.
Propiedades
Fórmula molecular |
C11H15NO |
|---|---|
Peso molecular |
177.24 g/mol |
Nombre IUPAC |
3-[(R)-amino(cyclopropyl)methyl]-5-methylphenol |
InChI |
InChI=1S/C11H15NO/c1-7-4-9(6-10(13)5-7)11(12)8-2-3-8/h4-6,8,11,13H,2-3,12H2,1H3/t11-/m1/s1 |
Clave InChI |
GBNSYFGAUAEGQI-LLVKDONJSA-N |
SMILES isomérico |
CC1=CC(=CC(=C1)O)[C@@H](C2CC2)N |
SMILES canónico |
CC1=CC(=CC(=C1)O)C(C2CC2)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


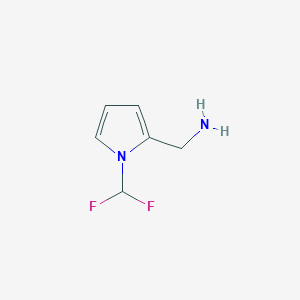
![7-Methoxy-5-methyl-2-phenyl-[1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B12963244.png)


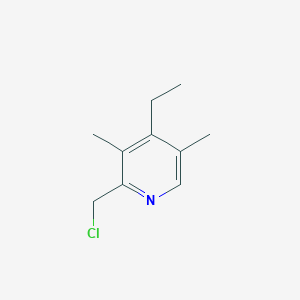
![2-Methoxy-3H-imidazo[4,5-b]pyridine-5-carboxylic acid](/img/structure/B12963270.png)
![Methyl 6-aminobicyclo[3.1.0]hexane-6-carboxylate](/img/structure/B12963279.png)


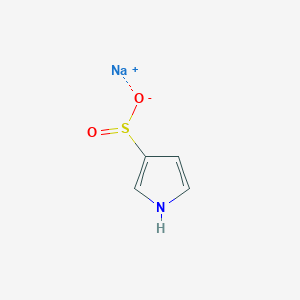

![(2R)-1-Azabicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B12963300.png)

